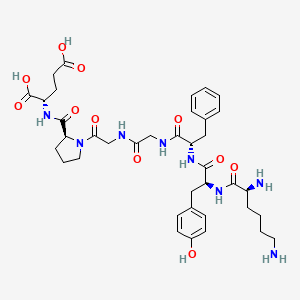![molecular formula C18H10N4S4 B12532207 3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine CAS No. 680187-24-0](/img/structure/B12532207.png)
3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine is a complex organic compound that features a tetrazine core substituted with bithiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 2,2’-bithiophene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotetrazine derivatives.
Scientific Research Applications
3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors.
Industry: Used in the production of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, making it useful in applications such as sensors and electronic devices .
Comparison with Similar Compounds
- 3,6-Di([2,2’-bithiophen]-3-yl)-1,2,4,5-tetrazine
- 3,6-Di([2,2’-bithiophen]-4-yl)-1,2,4,5-tetrazine
Comparison: Compared to its analogs, 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine exhibits unique electronic properties due to the specific positioning of the bithiophene groups. This positioning can influence the compound’s ability to participate in electronic interactions, making it particularly useful in applications requiring precise electronic control .
Properties
CAS No. |
680187-24-0 |
|---|---|
Molecular Formula |
C18H10N4S4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
3,6-bis(5-thiophen-2-ylthiophen-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C18H10N4S4/c1-3-11(23-9-1)13-5-7-15(25-13)17-19-21-18(22-20-17)16-8-6-14(26-16)12-4-2-10-24-12/h1-10H |
InChI Key |
QEIXCGNGCYXXRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=NN=C(N=N3)C4=CC=C(S4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)



![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)

![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
